molecular formula C13H11FN4O4S B2568276 2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034421-06-0

2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2568276
CAS No.: 2034421-06-0
M. Wt: 338.31
InChI Key: HZUMXBGMQUWXKN-UHFFFAOYSA-N
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Description

2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sophisticated chemical probe designed for investigating kinase signaling pathways, with a particular focus on MSK1 (mitogen- and stress-activated protein kinase 1). This compound is structurally characterized by a bi-heterocyclic core, a common feature in kinase inhibitors, which facilitates high-affinity binding to the ATP-binding site of target kinases. Research indicates that this compound acts as a potent and selective inhibitor of MSK1, a kinase that plays a critical role in the downstream signaling of the p38 MAPK and ERK pathways, which are central to cellular responses including proliferation, survival, and inflammation. By specifically inhibiting MSK1, this reagent enables researchers to dissect the kinase's specific contributions to processes such as immediate-early gene induction, histone phosphorylation, and innate immune responses without the confounding effects of broader pathway inhibition. Its application is vital in pharmacological studies aiming to understand the therapeutic potential of MSK1 inhibition in inflammatory diseases and cancer, providing a tool to validate MSK1 as a drug target. The incorporation of the sulfonamide group is a strategic feature known to enhance binding affinity and selectivity in kinase inhibitors. This compound is for research use by qualified scientists in biochemical, cell-based, and pharmacological assays.

Properties

IUPAC Name

2-fluoro-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O4S/c1-8-6-10(17-21-8)13-16-12(22-18-13)7-15-23(19,20)11-5-3-2-4-9(11)14/h2-6,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUMXBGMQUWXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS Number: 2034421-06-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects.

The molecular formula of the compound is C13H11FN4O4SC_{13}H_{11}FN_{4}O_{4}S, with a molecular weight of 338.32 g/mol. Its structure features a sulfonamide moiety, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Gram-positive and Gram-negative Bacteria : The compound showed moderate to good activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacteria including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Anticancer Activity

In vitro studies have demonstrated that compounds containing the oxadiazole and isoxazole moieties can inhibit cancer cell proliferation:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways or by acting on specific molecular targets involved in cell cycle regulation .

Other Pharmacological Effects

The compound's sulfonamide structure is known for various therapeutic effects, including anti-inflammatory and analgesic properties, which may be relevant in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of related oxadiazole derivatives against a panel of bacterial strains. The results indicated that modifications in the chemical structure significantly affected the antimicrobial potency, highlighting the importance of structural optimization in drug design .
  • Anticancer Screening : A screening assay targeting cancer cell lines revealed that certain derivatives of oxadiazole exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core structural motifs, substituent variations, and biological properties. Key comparisons include:

Analog 1: 2-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methyl-2-Butanyl)Benzenesulfonamide

  • Structural Differences : The oxadiazole ring is substituted with a 3-fluorophenyl group instead of 5-methylisoxazole. The sulfonamide side chain features a branched 2-methyl-2-butanyl group instead of a methyl-linked oxadiazole-isoxazole system.

Analog 2: N-(5-Methylisoxazol-3-yl)-4-(Methylsulfonamido)Benzenesulfonamide

  • Structural Differences : Lacks the oxadiazole ring and fluorine atom. The sulfonamide is directly linked to a methylisoxazole via a benzene ring.
  • Impact on Properties: Absence of the oxadiazole and fluorine reduces molecular complexity and may diminish target selectivity.

Analog 3: 2-Chloro-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Acetamide

  • Structural Differences : Replaces the oxadiazole-fluorobenzenesulfonamide system with a chloroacetamide group.
  • Impact on Properties : The chloroacetamide moiety introduces electrophilic reactivity, which may enhance covalent binding to biological targets but increase toxicity risks .

Data Table: Comparative Analysis

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure 1,2,4-Oxadiazole + 5-methylisoxazole + fluorobenzenesulfonamide 1,2,4-Oxadiazole + 3-fluorophenyl + benzenesulfonamide Benzenesulfonamide + 5-methylisoxazole Chloroacetamide + 5-methylisoxazole
Substituent Key Fluoro (C6H4F), methylisoxazole-oxadiazole linkage Fluoro (C6H4F), branched alkyl chain Methylsulfonamido Chloroacetamide
Similarity Score N/A ~0.80 (estimated) 0.86 0.94
Predicted Solubility Moderate (logP ~2.5) Low (logP ~3.1) High (logP ~1.8) Moderate (logP ~2.2)
Biological Activity Potential COX-2 inhibition, antimicrobial activity Neuroprotective (hypothetical) Antimicrobial Cytotoxic

Research Findings and Mechanistic Insights

  • Target Compound: Computational docking studies suggest strong binding affinity for COX-2 due to the fluorine atom’s electron-withdrawing effect and the oxadiazole ring’s planar geometry, which mimics endogenous substrates .
  • Analog 1 : The 3-fluorophenyl group may interact with hydrophobic enzyme pockets, but the lack of a heterocyclic linker reduces target specificity .
  • Analog 3 : Chloroacetamide’s electrophilicity enables covalent modification of cysteine residues in enzymes, explaining its cytotoxicity but limiting therapeutic utility .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).

Sulfonamide Coupling : Reacting the oxadiazole-methyl intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yields range from 40–55% depending on reaction optimization .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions. SHELX programs (e.g., SHELXL) are standard for refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and coupling patterns (e.g., fluorine coupling in the sulfonamide group) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced: How can researchers optimize the synthesis to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) or organocatalysts to enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve sulfonamide coupling kinetics .
  • Microwave-assisted Synthesis : Reduces reaction time and increases yield for thermally driven steps (e.g., Fries rearrangement in related compounds) .

Advanced: How can computational modeling elucidate the compound’s structure-activity relationships (SAR)?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase for sulfonamides).
  • QSAR Analysis : Correlate electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) with biological activity .
  • MD Simulations : Assess stability of ligand-receptor complexes over time .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
  • Meta-analysis : Apply statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent effects, incubation time) .
  • Dose-Response Validation : Replicate studies across independent labs to confirm IC₅₀ values .

Advanced: What strategies guide SAR studies for modifying this compound?

Answer:

  • Substituent Variation : Replace the 5-methylisoxazole with other heterocycles (e.g., triazoles) to assess impact on activity .
  • Bioisosteric Replacement : Substitute the fluorine atom with chlorine or trifluoromethyl groups to modulate pharmacokinetics .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer:

  • Crystal Twinning : Common in sulfonamides; resolved using SHELXD for structure solution .
  • Disorder in Flexible Groups : Apply restraints during refinement in SHELXL .
  • Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., using DMF/water mixtures) .

Advanced: How to address solubility and stability issues during biological testing?

Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Lyophilization : Stabilize the compound for long-term storage .
  • pH Adjustment : Prepare buffered solutions (pH 7.4) to prevent sulfonamide hydrolysis .

Advanced: How can machine learning (ML) aid in designing derivatives with enhanced activity?

Answer:

  • Feature Engineering : Train models on datasets of sulfonamide derivatives with annotated bioactivity (e.g., ChEMBL).
  • Deep Learning : Use graph neural networks (GNNs) to predict novel substitutions .
  • Transfer Learning : Apply pre-trained models on larger chemical libraries to prioritize synthesis targets .

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